2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with a suitable thiol compound, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways. These interactions result in various biological effects, such as cell growth inhibition, anti-inflammatory responses, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one include:
- 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
- This compound hydrochloride
- 2,3-dihydroquinazolin-4-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the aminoethyl and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUOUFRBXYECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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